Ethenylsulfonylmethylbenzene
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Overview
Description
Benzene, [(ethenylsulfonyl)methyl]- is an organic compound with the molecular formula C₉H₁₀O₂S and a molecular weight of 182.239 g/mol . It is also known by other names such as sulfone, p-tolyl vinyl, p-tolyl vinyl sulfone, p-tosylethylene, and 4-methylphenyl vinyl sulfone . This compound is characterized by the presence of a benzene ring substituted with an ethenylsulfonyl group and a methyl group.
Preparation Methods
The synthesis of Benzene, [(ethenylsulfonyl)methyl]- typically involves the reaction of benzyl bromide with vinyl magnesium chloride under specific conditions . The reaction proceeds with a yield of approximately 72% . Industrial production methods may vary, but they generally follow similar synthetic routes involving the use of benzyl bromide and vinyl magnesium chloride as starting materials.
Chemical Reactions Analysis
Benzene, [(ethenylsulfonyl)methyl]- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium permanganate for oxidation and aluminum chloride for Friedel-Crafts alkylation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield benzoic acid derivatives .
Scientific Research Applications
Benzene, [(ethenylsulfonyl)methyl]- has a wide range of applications in scientific research. In chemistry, it is used as a reagent in organic synthesis and as a building block for more complex molecules . In biology and medicine, it may be used in the development of pharmaceuticals and as a tool for studying biological processes. In industry, it is utilized in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of Benzene, [(ethenylsulfonyl)methyl]- involves its interaction with molecular targets and pathways within a system. The specific molecular targets and pathways can vary depending on the context of its use. For example, in oxidation reactions, the compound may act as a substrate for oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids .
Comparison with Similar Compounds
Benzene, [(ethenylsulfonyl)methyl]- can be compared with other similar compounds such as benzyl vinyl sulfone and 2-benzylsulfonylethene . These compounds share structural similarities but may differ in their reactivity and applications. The uniqueness of Benzene, [(ethenylsulfonyl)methyl]- lies in its specific substitution pattern, which can influence its chemical behavior and utility in various applications .
Properties
CAS No. |
15753-89-6 |
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Molecular Formula |
C9H10O2S |
Molecular Weight |
182.24 g/mol |
IUPAC Name |
ethenylsulfonylmethylbenzene |
InChI |
InChI=1S/C9H10O2S/c1-2-12(10,11)8-9-6-4-3-5-7-9/h2-7H,1,8H2 |
InChI Key |
CYHFPQIAMFXACF-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
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